(4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(4-Butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is an organic compound characterized by the presence of a butoxyphenyl group and a methylthio-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate thiol, such as methylthiol, under acidic conditions.
Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-butoxybenzoyl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. This might include continuous flow synthesis techniques and the use of automated reactors to maintain consistent reaction conditions.
Types of Reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Biological Probes: The compound can be used in the design of probes for studying enzyme activities or receptor binding.
Industry:
Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or introducing specific functional groups.
Mechanism of Action
The mechanism by which (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone exerts its effects depends on its application:
As a Ligand: It coordinates with metal centers, facilitating catalytic reactions by stabilizing transition states.
In Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
(4-Butoxyphenyl)(2-methylthio-1H-imidazol-1-yl)methanone: Similar structure but without the dihydro modification.
(4-Butoxyphenyl)(2-methylthio-4,5-dihydro-1H-pyrazol-1-yl)methanone: Similar but with a pyrazole ring instead of an imidazole.
Uniqueness:
- The presence of both a butoxyphenyl group and a methylthio-substituted imidazole ring makes it unique, offering a combination of hydrophobic and electron-donating properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of (4-butoxyphenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(4-butoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-3-4-11-19-13-7-5-12(6-8-13)14(18)17-10-9-16-15(17)20-2/h5-8H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUWJIUJTBDSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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